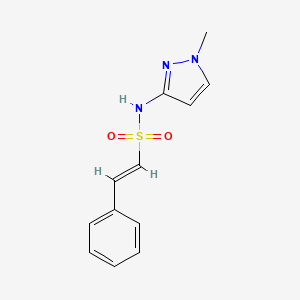
2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide, also known as DPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and drug development. DPB is a member of the benzamide family, which is a class of organic compounds that have diverse biological activities, including anti-inflammatory, analgesic, and antipsychotic effects.
科学的研究の応用
2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide has been extensively studied for its potential applications in medicine and drug development. It has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. 2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide has also been found to have antipsychotic effects, making it a potential treatment for schizophrenia and other psychiatric disorders.
作用機序
The exact mechanism of action of 2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. Specifically, 2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2 activity, 2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide can reduce inflammation and pain. 2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide has also been found to bind to dopamine receptors in the brain, which may explain its antipsychotic effects.
Biochemical and Physiological Effects:
2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide can inhibit the production of inflammatory cytokines and chemokines, as well as the proliferation of immune cells such as T cells and B cells. In vivo studies have shown that 2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide can reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. 2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide has also been found to have antipsychotic effects in animal models of schizophrenia.
実験室実験の利点と制限
2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized in large quantities, making it suitable for high-throughput screening assays. It also has well-defined chemical and physical properties, which makes it easy to characterize and study. However, 2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability, which may limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for research on 2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide. One area of interest is the development of more potent and selective 2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide analogs that can be used as therapeutic agents. Another area of interest is the investigation of the molecular mechanisms underlying 2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide's anti-inflammatory and antipsychotic effects. Additionally, further studies are needed to determine the safety and efficacy of 2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide in humans, which could pave the way for its use as a therapeutic agent in the treatment of inflammatory diseases and psychiatric disorders.
合成法
2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide can be synthesized using a multi-step process that involves the reaction of 3-pyridylmethylamine with 2,3-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain 2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide in its pure form. This method has been optimized to produce high yields of 2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide with excellent purity, making it suitable for large-scale production.
特性
IUPAC Name |
2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-5-3-7-14(12(11)2)15(18)17-10-13-6-4-8-16-9-13/h3-9H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCXMIUZJYRHKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NCC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,6-dimethylphenyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470445.png)

![3-[(2-Oxo-2-piperidin-1-ylethyl)amino]benzonitrile](/img/structure/B7470469.png)
![4-Methyl-1-[(4-methylsulfanylphenoxy)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7470482.png)







![2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B7470541.png)
